molecular formula C5H3BrCl2N2 B181392 5-Bromo-2,4-dichloro-6-methylpyrimidine CAS No. 56745-01-8

5-Bromo-2,4-dichloro-6-methylpyrimidine

Cat. No. B181392
CAS RN: 56745-01-8
M. Wt: 241.9 g/mol
InChI Key: RRWAPFKBOJWJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,4-dichloro-6-methylpyrimidine is a chemical compound with the CAS Number: 56745-01-8 . It has a molecular weight of 241.9 and its IUPAC name is 5-bromo-2,4-dichloro-6-methylpyrimidine . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 5-bromo-2,4-dichloro-6-methylpyrimidine involves a reaction with oxetan-3-ol . The reaction is quenched with saturated aqueous NH4Cl and extracted with EtOAc . The organic layer is separated, dried (Na2SO4), and concentrated in vacuo . The residue is purified using ISCO chromatography to yield the title compound .


Molecular Structure Analysis

The InChI code for 5-Bromo-2,4-dichloro-6-methylpyrimidine is 1S/C5H3BrCl2N2/c1-2-3 (6)4 (7)10-5 (8)9-2/h1H3 . The InChI key is RRWAPFKBOJWJGU-UHFFFAOYSA-N .


Chemical Reactions Analysis

5-Bromo-2,4-dichloro-6-methylpyrimidine has been reported as an intermediate during the synthesis of 2,4-di- t -butoxy-5-bromopyrimidine and 2,4-di- t -butoxy-5-pyrimidineboronic acid .


Physical And Chemical Properties Analysis

5-Bromo-2,4-dichloro-6-methylpyrimidine is a solid at room temperature . It has a molecular weight of 241.9 . The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 .

Scientific Research Applications

  • Regioselective Synthesis : Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-Bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which was further reacted with secondary amines to produce 4-amino-5-bromo-2-substituted aminopyrimidines (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).

  • Formation of Thiazolo[4,5‐d]pyrimidine Derivatives : Bakavoli, Nikpour, and Rahimizadeh (2006) demonstrated that 4-amino-5-bromo-2-substituted-aminopyrimidines, obtained from 5-Bromo-2,4-dichloro-6-methylpyrimidine, could react with isothiocyanates to form new thiazolo[4,5-d]pyrimidine derivatives (Bakavoli, Nikpour, & Rahimizadeh, 2006).

  • Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives : Rahimizadeh, Nikpour, and Bakavoli (2007) synthesized 5-Bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine from 5-Bromo-2,4-dichloro-6-methylpyrimidine, which was then used to produce pyrimido[4,5-e][1,3,4]thiadiazine derivatives (Rahimizadeh, Nikpour, & Bakavoli, 2007).

  • Hydrolysis to 6-Methyluracil : Gunar, Mikhailopulo, and Zav’yalov (1968) found that 2, 4-Dichloro-6-methylpyrimidine and 2, 4-dichloro-5-bromo-6-methylpyrimidine could be hydrolyzed to 6-methyluracil (Gunar, Mikhailopulo, & Zav’yalov, 1968).

  • Antiviral Activity of Derivatives : Hocková et al. (2003) studied 2,4-Diamino-6-hydroxypyrimidines with a 5-Bromo substitution, which showed marked inhibitory activity against retrovirus replication in cell culture (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

  • Pd/C–Cu Catalyzed Coupling Reactions : Pal et al. (2006) demonstrated that 5-Bromo-4-chloro-6-methylpyrimidines underwent Pd/C–Cu catalyzed coupling reactions with terminal alkynes, resulting in 4-alkynyl-5-bromopyrimidines (Pal, Batchu, Swamy, & Padakanti, 2006).

  • One-Pot Nitrodebromination and Methyl Bi-Functionalization : Mousavi, Heravi, and Tajabadi (2020) achieved simultaneous nitrodebromination and methyl bromonitration of 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives (Mousavi, Heravi, & Tajabadi, 2020).

  • Synthesis of o-Carboranyl Pyrimidine : Reynolds, Trask, and Sedwick (1991) described the synthesis of 2,4-dichloro-5-(1-o-carboranylmethyl)-6-methylpyrimidine, a potential synthon for a variety of pyrimidines (Reynolds, Trask, & Sedwick, 1991).

  • Synthesis of Pyrimido[5′,4′5,6][1,4] Thiazino[2,3-B]Quinoxaline Derivatives

    : Bakavoli et al. (2015) synthesized new derivatives of pyrimido[5′,4′:5,6][1,4]thiazino[2,3-b]quinoxaline by reacting 5-bromo-2,4-dichloro-6-methylpyrimidine with 3-aminoquinoxaline-2-thiol (Bakavoli, Eshghi, Azizollahi, Saberi, & Akbarzadeh, 2015).

  • Synthesis of Novel Fused Tricyclic Heterocycle : Bazazan et al. (2013) used 5-bromo-2,4-dichloro-6-(chloromethyl)pyrimidine to produce new 5,7-diamino-5,11-dihydropyrimido[5,4-e][1,4]benzothiazepines (Bazazan, Bakavoli, Rahimizadeh, Eshghi, & Nikpour, 2013).

Safety And Hazards

The compound has a GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

5-bromo-2,4-dichloro-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrCl2N2/c1-2-3(6)4(7)10-5(8)9-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWAPFKBOJWJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404654
Record name 5-Bromo-2,4-dichloro-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-dichloro-6-methylpyrimidine

CAS RN

56745-01-8
Record name 5-Bromo-2,4-dichloro-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2,4-dichloro-6-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2,4-dichloro-6-methylpyrimidine
Reactant of Route 3
5-Bromo-2,4-dichloro-6-methylpyrimidine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2,4-dichloro-6-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2,4-dichloro-6-methylpyrimidine
Reactant of Route 6
Reactant of Route 6
5-Bromo-2,4-dichloro-6-methylpyrimidine

Q & A

Q1: What makes 5-Bromo-2,4-dichloro-6-methylpyrimidine a useful starting material in organic synthesis?

A1: 5-Bromo-2,4-dichloro-6-methylpyrimidine possesses three potential electrophilic sites, making it a valuable scaffold for building diverse heterocyclic compounds. The reactivity of the different halogen atoms allows for stepwise nucleophilic substitutions, enabling the introduction of a variety of substituents. [, , , , , , , , , , , , , ]

Q2: Can you give examples of how 5-Bromo-2,4-dichloro-6-methylpyrimidine has been utilized in the synthesis of specific heterocyclic systems?

A2: 5-Bromo-2,4-dichloro-6-methylpyrimidine has been successfully employed in synthesizing:* Pyrimido[5′,4′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives: Reacting it with 3-aminoquinoxaline-2-thiol forms a key intermediate that can be further cyclized and substituted to yield the desired products. []* Benzimidazo[2′,1′:2,3]thiazolo[5,4-d]pyrimidine derivatives: Sequential nucleophilic substitution with 2-mercaptobenzimidazole followed by secondary amines and subsequent cyclization yields these compounds. []* Pyrimido[4,5-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives: Condensation with 4-amino-3-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione followed by reaction with secondary amines provides access to this class of compounds. [, ]* Pyrimido[4,5-e][1,3,4]thiadiazine derivatives: Reacting it with alkyl-2-phenylhydrazinecarbodithioates under basic conditions leads to the formation of 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives, which can be further derivatized with secondary amines. [, , ]* Thiazolo[4,5‐d]pyrimidine derivatives: Sequential treatment with ammonia and secondary amines followed by reaction with isothiocyanates in the presence of sodamide yields these compounds. []* Pyrimido[5,4-e]tetrazolo[5,1-c][1,2,4]triazine derivatives: Reaction with 5-hydrazinyl-1H-tetrazole followed by treatment with secondary amines and subsequent cyclization provides access to this novel heterocyclic system. []* Pyridazino[6,1-c]pyrimido[5,4-e][1,2,4]triazine derivatives: This novel ring system can be accessed by reacting 5-Bromo-2,4-dichloro-6-methylpyrimidine with 3-chloro-6-hydrazinylpyridazine followed by treatment with secondary amines. []* Pyrimido[5,4-e]tetrazolo[5,1-b][1,3,4]thiadiazines: These novel compounds are prepared through a multistep sequence initiated by reacting 5-Bromo-2,4-dichloro-6-methylpyrimidine with various reagents. []

Q3: Have there been any studies investigating the regioselectivity of reactions involving 5-Bromo-2,4-dichloro-6-methylpyrimidine?

A3: Yes, research has explored the regioselectivity of 5-Bromo-2,4-dichloro-6-methylpyrimidine in reactions, particularly with ammonia. [] This information is crucial for planning synthetic routes and predicting the outcome of reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.